4-[(E)-(2-carbamoylhydrazinylidene)methyl]phenyl 4-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-(2-carbamoylhydrazinylidene)methyl]phenyl 4-chlorobenzoate is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a phenyl ring substituted with a carbamoylhydrazinylidene group and a chlorobenzoate moiety, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(2-carbamoylhydrazinylidene)methyl]phenyl 4-chlorobenzoate typically involves the reaction of 4-chlorobenzoic acid with hydrazine derivatives. The process begins with the esterification of 4-chlorobenzoic acid using methanol, followed by hydrazination to form the hydrazide intermediate. This intermediate is then reacted with a suitable aldehyde under reflux conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the employment of catalysts and automated systems can streamline the production process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(2-carbamoylhydrazinylidene)methyl]phenyl 4-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzoate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates or hydrazides.
Scientific Research Applications
4-[(E)-(2-carbamoylhydrazinylidene)methyl]phenyl 4-chlorobenzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(E)-(2-carbamoylhydrazinylidene)methyl]phenyl 4-chlorobenzoate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and engage in π-π interactions with biological macromolecules, influencing their function. It may also inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-[(E)-(carbamothioylhydrazinylidene)methyl]phenyl 4-chlorobenzoate: Similar structure but with a thiocarbonyl group instead of a carbonyl group.
2-ethoxy-4-[(5-oxo-3-phenyl-1,5-dihydro-1,2,4-triazol-4-ylimino)-methyl]-phenyl-4-methoxybenzoate: Contains a triazole ring and methoxy group, offering different chemical properties.
Uniqueness
4-[(E)-(2-carbamoylhydrazinylidene)methyl]phenyl 4-chlorobenzoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H12ClN3O3 |
---|---|
Molecular Weight |
317.72 g/mol |
IUPAC Name |
[4-[(E)-(carbamoylhydrazinylidene)methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C15H12ClN3O3/c16-12-5-3-11(4-6-12)14(20)22-13-7-1-10(2-8-13)9-18-19-15(17)21/h1-9H,(H3,17,19,21)/b18-9+ |
InChI Key |
HKCUOCGBQOBXSZ-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)N)OC(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)N)OC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.